7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine structure
7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine structure
An In-Depth Technical Guide to 7-(Phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine: Structure, Synthesis, and Application in Drug Discovery
Introduction
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry.[1][2] Its structural resemblance to the native purine core allows it to function as a bioisostere, effectively mimicking adenine, a key component of adenosine triphosphate (ATP).[3][4] This mimicry makes the scaffold an ideal foundation for the design of competitive inhibitors that target the ATP-binding sites of a vast array of enzymes, most notably protein kinases.[4][5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[6]
This guide focuses on a specific and strategically important derivative: 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine . The introduction of the phenylsulfonyl group at the N7 position of the pyrrole ring is not a trivial modification. This powerful electron-withdrawing group serves as a robust protecting group during synthesis, enabling precise chemical modifications at other positions of the scaffold. Furthermore, it significantly influences the molecule's electronic properties, stability, and pharmacokinetic profile, making it a cornerstone in the construction of advanced kinase inhibitors and other therapeutic agents.[7]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine core, detailing its structure, strategic synthesis, and pivotal role in contemporary drug discovery.
Part 1: Molecular Structure and Physicochemical Properties
The 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine molecule is a fused bicyclic system composed of an electron-deficient pyrimidine ring and an electron-rich pyrrole ring.[2] The key feature is the covalent attachment of a phenylsulfonyl group (–SO₂Ph) to the nitrogen atom at position 7.
Structural Analysis:
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Pyrrolo[2,3-d]pyrimidine Core: This 7-deazapurine nucleus provides the fundamental geometry for interacting with enzyme active sites. Replacing the N7 atom of adenine with a carbon atom makes the five-membered ring more electron-rich and allows for the attachment of substituents, like the phenylsulfonyl group, which can modulate binding affinity and selectivity.[3]
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Phenylsulfonyl Group: This substituent has several critical effects:
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N-H Protection: The acidic N-H proton of the pyrrole ring is reactive. The phenylsulfonyl group replaces this proton, rendering the position inert to many reagents and allowing chemists to direct reactions to other sites on the scaffold.
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Electronic Modulation: As a strong electron-withdrawing group, it decreases the electron density of the pyrrole ring, influencing the reactivity of the entire heterocyclic system.
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Metabolic Stability: The sulfonyl group is highly resistant to oxidative metabolism in biological systems, such as by liver microsomes, which can enhance the in vivo half-life of drug candidates.[7]
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Below is the chemical structure of a representative and synthetically crucial intermediate, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Caption: Structure of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Physicochemical Data Summary
The following table summarizes key properties for the representative intermediate, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
| Property | Value | Source |
| IUPAC Name | 7-(Benzenesulfonyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | [7] |
| Molecular Formula | C₁₂H₈ClN₃O₂S | [7] |
| Molecular Weight | 297.73 g/mol | [7] |
| CAS Number | 90213-66-4 | [7] |
| Melting Point | 219 °C (decomposes) | [7] |
| Appearance | Solid | N/A |
Part 2: The Strategic Role in Chemical Synthesis
The phenylsulfonyl group is instrumental in multi-step synthetic routes targeting complex pyrrolo[2,3-d]pyrimidine derivatives. Its primary function is to act as a reversible "directing group," deactivating the pyrrole nitrogen to enable selective functionalization of the pyrimidine ring, particularly at the C4 position.
Causality in Synthesis: Why Use a Phenylsulfonyl Protecting Group?
Without protection, the pyrrole N-H is acidic and nucleophilic, interfering with reactions intended for other parts of the molecule. For instance, attempts to chlorinate the C4 position using reagents like phosphorus oxychloride (POCl₃) could lead to undesired side reactions at the N7 position. By installing the stable, electron-withdrawing phenylsulfonyl group, the N7 position becomes unreactive, ensuring that subsequent reactions, such as halogenation or cross-coupling, proceed cleanly and with high yield at the desired location.
General Synthetic Workflow
The following workflow illustrates the strategic use of the N7-phenylsulfonyl group to synthesize diverse C4-substituted pyrrolo[2,3-d]pyrimidines, which are common precursors for kinase inhibitors.
Caption: General workflow for the synthesis of C4-substituted derivatives.
Experimental Protocol: Synthesis of 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol describes a representative procedure for the N7-protection of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This intermediate is a pivotal building block for numerous kinase inhibitors.
Materials:
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Benzenesulfonyl chloride
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material (approx. 0.2 M concentration).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Stir the resulting suspension at 0 °C for 30-45 minutes. The cessation of gas evolution indicates the formation of the sodium salt.
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Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
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Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine.
Part 3: Application in Medicinal Chemistry & Drug Discovery
The 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold is a highly valued platform for developing targeted kinase inhibitors. Its structural features enable potent and often selective inhibition of kinases implicated in cancer and other proliferative diseases.
Mechanism of Action: A Privileged ATP Competitor
The core principle behind the efficacy of these compounds is competitive inhibition at the ATP-binding site of kinases. The 7-deazapurine core mimics the adenine ring of ATP, allowing it to dock into the hydrophobic active site. The various substituents, attached via the synthetic handles enabled by the phenylsulfonyl group, then form additional interactions (e.g., hydrogen bonds, van der Waals forces) with specific amino acid residues in the kinase, conferring potency and selectivity. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
Caption: Competitive inhibition of a kinase by a pyrrolo[2,3-d]pyrimidine derivative.
Examples of Targeted Kinases and Derivatives
The versatility of the scaffold has led to the development of inhibitors for a wide range of kinases.
| Derivative Class | Target Kinase | Therapeutic Area | Reported Activity (IC₅₀) | Source |
| Tricyclic Pyrrolo[2,3-d]pyrimidines | DDR2 | Colon Cancer | 4.01 µM (Compound 8g) | [1] |
| Substituted Pyrrolo[2,3-d]pyrimidines | PAK4 | Leukemia | 2.7 nM (Compound 5n) | [6] |
| Pyridine-based Analogs | CSF1R | Various Cancers | Low Nanomolar | [8][9] |
| Thieno[2,3-d]pyrimidine Bioisosteres | RET | Thyroid/Lung Cancer | Low Nanomolar (Compound 59) | [10] |
| Substituted Pyrrolo[2,3-d]pyrimidines | Axl | Various Cancers | Potent (Compound 13b) | [11] |
| Benzyl-substituted Derivatives | STAT6 | Allergic Diseases | Potent Inhibition | [12] |
Part 4: Characterization and Analysis
Rigorous structural confirmation is essential in drug development. A combination of spectroscopic techniques is used to verify the identity and purity of synthesized 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine derivatives.
Standard Analytical Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition and molecular formula.[1]
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X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction can provide an unambiguous, three-dimensional structure of the molecule.[1]
Expected Spectroscopic Signatures
For the key intermediate, 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine :
| Technique | Expected Data | Rationale |
| ¹H NMR | δ ~8.5 ppm (s, 1H, H2); δ ~7.8-7.7 ppm (m, 5H, Ar-H) | The proton at the C2 position of the pyrimidine ring is typically a downfield singlet. The five protons of the phenylsulfonyl group appear as a complex multiplet in the aromatic region.[7] |
| ¹³C NMR | Signals corresponding to the pyrimidine and pyrrole carbons, as well as the four distinct carbons of the phenylsulfonyl group. | Provides a carbon map of the molecule. |
| HRMS (ESI) | Calculated [M+H]⁺ matches the observed value to within 5 ppm. | Confirms the molecular formula C₁₂H₈ClN₃O₂S.[1] |
Conclusion
The 7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine scaffold is far more than a simple heterocyclic compound; it is a master key for unlocking potent and selective enzyme inhibitors. The strategic placement of the phenylsulfonyl group provides a unique combination of synthetic utility and metabolic stability, empowering medicinal chemists to systematically explore structure-activity relationships and design next-generation targeted therapies. Its proven success as a foundation for numerous kinase inhibitors underscores its enduring importance in the ongoing fight against cancer and other complex diseases. Future research will undoubtedly continue to leverage this versatile core to develop novel therapeutics with improved efficacy and safety profiles.
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